

Preventing sticking and picking during tableting with lactose monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lactose(Monohydrate)

Cat. No.: B1180014

[Get Quote](#)

Technical Support Center: Tableting with Lactose Monohydrate

This technical support center provides troubleshooting guidance for common sticking and picking issues encountered when formulating with lactose monohydrate.

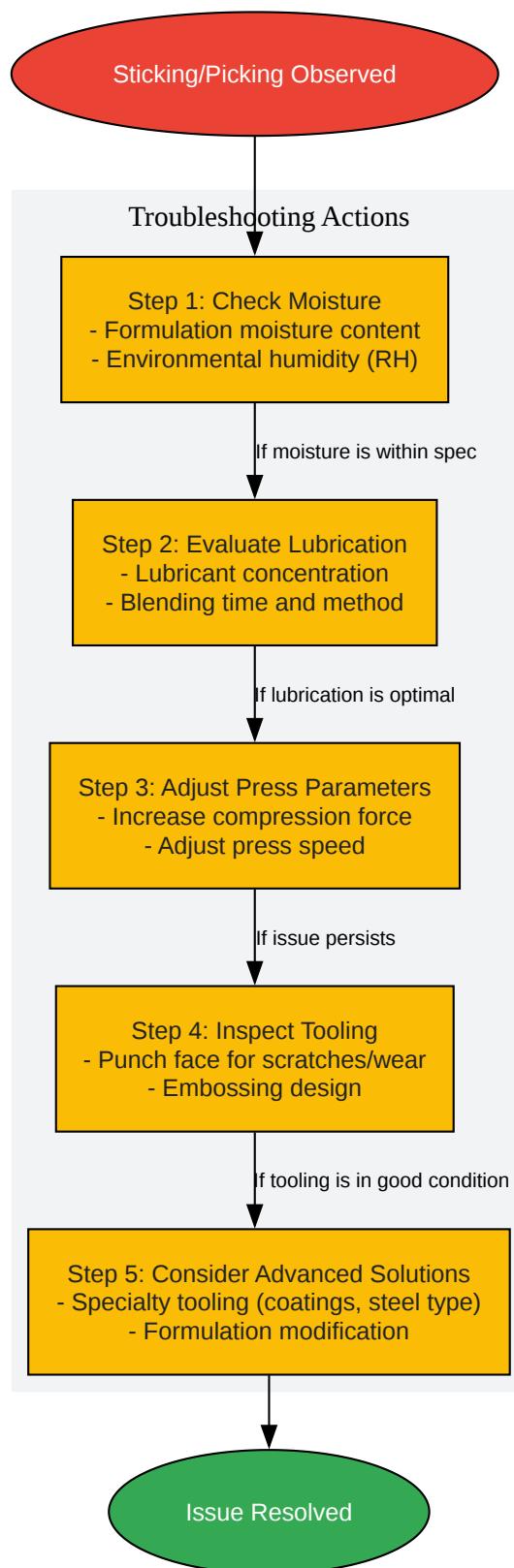
Frequently Asked Questions (FAQs)

Q1: What are "sticking" and "picking" in tablet manufacturing?

A1: Sticking is a common issue where granules or powder from the formulation adhere to the face of the punch, leading to defective tablets.[\[1\]](#)[\[2\]](#) Picking is a specific form of sticking where the formulation adheres to the embossed or debossed logos or lettering on the punch tip.[\[1\]](#)[\[2\]](#) [\[3\]](#) Both result in tablets with surface imperfections and can cause production delays due to the need for frequent cleaning of the tooling.[\[4\]](#)

Q2: Why is lactose monohydrate sometimes associated with sticking and picking?

A2: Lactose monohydrate is a widely used excipient in tablet formulations.[\[5\]](#) However, certain properties and conditions can contribute to sticking. Lactose can be hygroscopic, meaning it can absorb moisture from the environment, which is a primary cause of sticking.[\[6\]](#)[\[7\]](#)[\[8\]](#) The presence of amorphous content in some grades of lactose, like spray-dried lactose, can also influence sticking behavior, especially in the presence of moisture.[\[9\]](#)


Q3: Can the grade of lactose monohydrate affect sticking?

A3: Yes, different grades of lactose monohydrate have varying physical properties that can influence their tendency to stick. For instance, spray-dried lactose, which contains amorphous content, can have its tableting characteristics significantly altered by moisture uptake.^[9] Anhydrous lactose may also exhibit different sensitivities to lubricants and processing conditions compared to granulated lactose.^[10] The particle size distribution, which varies between grades, is another critical factor; an excess of fine particles can increase the propensity for sticking.^{[11][12][13]}

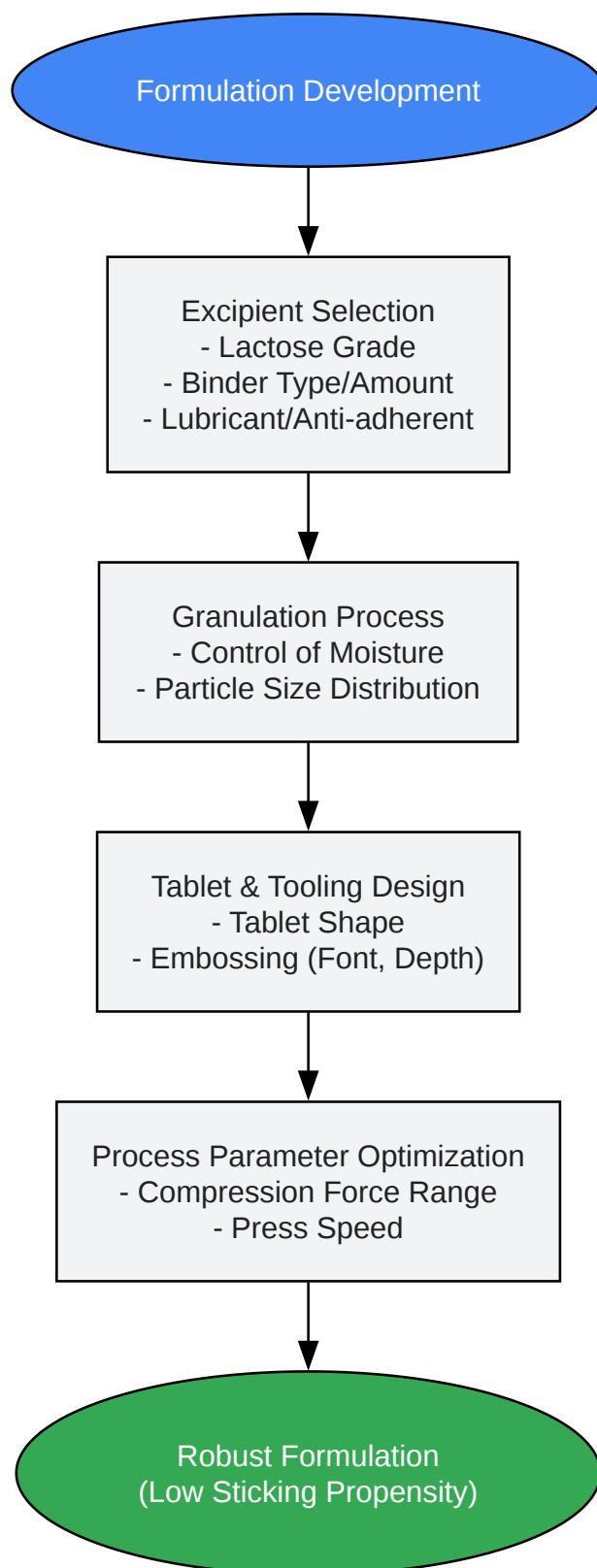
Troubleshooting Guides

Issue 1: Sticking or Picking Observed During a Compression Run

This guide provides a step-by-step approach to diagnose and resolve sticking and picking issues when they occur during a tableting run.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for sticking and picking.


Detailed Steps:

- Check Moisture: Excessive moisture is a primary cause of sticking.[1][8][11]
 - Action: Verify the moisture content of the granulation. It should typically be within a range of 1-3%. [7][14]
 - Action: Check the relative humidity (RH) in the compression room. High humidity can cause hygroscopic materials like lactose to absorb moisture.[8] Consider using dehumidifiers to maintain RH between 40-60%. [7]
- Evaluate Lubrication: Inadequate or improper lubrication can lead to sticking.[2][8]
 - Action: Ensure the correct concentration of lubricant is being used. Over-lubrication can negatively impact tablet hardness, while under-lubrication will not prevent sticking.[11][12]
 - Action: Verify that the lubricant was blended correctly. Lubricants should be added in the final blending stage.[15] Incomplete blending can result in granules sticking to the punch face.[3]
- Adjust Press Parameters: Process parameters play a crucial role in tablet quality.
 - Action: Increase the compression force. Insufficient force can result in incomplete compaction, where the adhesive forces between the tablet and the punch are stronger than the cohesive forces within the tablet.[1][2] Increasing compression pressure has been shown to reduce sticking.[16]
 - Action: Adjust the press speed. A very high press speed may not allow enough dwell time for proper bonding within the tablet.[14][16] Conversely, sometimes reducing the speed can help.[17] Experiment to find the optimal speed.
- Inspect Tooling: The condition of the punches and dies is critical.
 - Action: Carefully inspect the punch faces for any scratches or signs of wear. Scratches can trap formulation particles and initiate sticking.[1][2] Polishing worn punches may resolve the issue.[1]

- Action: For picking issues, examine the design of the embossed letters or logos. Ornate fonts or sharp angles are more prone to picking.[[13](#)]
- Consider Advanced Solutions: If the problem persists, more advanced modifications may be necessary.
 - Action: Consider using punches made from specialty steel with a high chromium content, which improves product release.[[1](#)][[13](#)] Alternatively, specialized coatings like chromium nitride can be applied to the punch faces to reduce sticking.[[1](#)][[4](#)]
 - Action: It may be necessary to modify the formulation. This could involve adjusting the particle size distribution to minimize fines or incorporating an anti-adherent excipient.[[11](#)][[12](#)]

Issue 2: Formulation Development to Proactively Prevent Sticking

This guide outlines key considerations during the formulation development stage to minimize the risk of sticking and picking.

[Click to download full resolution via product page](#)

Caption: Proactive formulation design to prevent sticking.

Detailed Considerations:

- Excipient Selection:
 - Lactose Grade: Choose a grade with a particle size distribution that minimizes fines.[11][12] Be aware of the properties of different grades, such as the amorphous content in spray-dried lactose, which can be sensitive to moisture.[5][9]
 - Lubricants and Anti-adherents: Select an appropriate lubricant and optimize its concentration. Magnesium stearate is common, but others like stearic acid or sodium stearyl fumarate can be considered.[6][12] For particularly sticky formulations, adding an anti-adherent like colloidal silicon dioxide or talc can be effective.[6]
- Granulation and Blending:
 - Moisture Control: If using a wet granulation process, ensure granules are dried uniformly to the optimal moisture content.[8][18] Case hardening, where granules are dry on the outside but wet inside, can lead to sticking upon compression.[8]
 - Particle Size: Aim for a uniform granule size. A high proportion of fine particles increases the surface area and the risk of sticking.[12]
 - Lubricant Blending: Add the lubricant at the final blending step and ensure homogeneous mixing to effectively coat the granules.[15]
- Tablet and Tooling Design:
 - Tablet Shape: Simple, rounded tablet shapes are less prone to sticking than complex shapes with sharp edges.[12] Deep cup depths can create a "soft zone" on the tablet crown, leading to sticking.[11]
 - Embossing: For embossed tablets, use simple, sans-serif fonts.[13] Avoid intricate logos with sharp internal corners. The depth and angle of the engraving are also critical factors. [13] Consulting with a tooling vendor early in the design process is highly recommended. [1][2]

Data and Protocols

Table 1: Common Lubricants and Anti-adherents for Lactose Formulations

Excipient	Type	Typical Concentration (%)	Key Considerations
Magnesium Stearate	Lubricant/Anti-adherent	0.25 - 1.0	Highly effective, but can slow dissolution and decrease tablet hardness if over-mixed or used at high concentrations.[6][12]
Stearic Acid	Lubricant	0.5 - 2.0	A good alternative to magnesium stearate, especially for moisture-sensitive formulations; has less impact on dissolution. [6]
Talc	Anti-adherent/Lubricant	1.0 - 5.0	Effective anti-adherent, can also improve tablet hardness and appearance.[6][19]
Colloidal Silicon Dioxide	Glidant/Anti-adherent	0.1 - 0.3	Very effective at low concentrations for preventing sticking in hygroscopic formulations.[6]

Experimental Protocol: Optimizing Lubricant Concentration

Objective: To determine the optimal concentration of magnesium stearate to prevent sticking while maintaining adequate tablet hardness and dissolution for a lactose monohydrate-based direct compression formulation.

Materials:

- Lactose Monohydrate (e.g., FlowLac® 100)
- Active Pharmaceutical Ingredient (API)
- Magnesium Stearate
- Other required excipients (e.g., disintegrant)

Methodology:

- Prepare Blends: Prepare a series of identical powder blends, varying only the concentration of magnesium stearate (e.g., 0.25%, 0.5%, 0.75%, 1.0% w/w).
- Blending: For each batch, blend all ingredients except the lubricant for 15 minutes in a tumble blender. Then, add the sieved magnesium stearate and blend for a short period (e.g., 3-5 minutes). Note: Prolonged blending with the lubricant can negatively affect tabletability.
[\[11\]](#)
- Compression: Compress the tablets on a tablet press using consistent parameters (e.g., compression force, press speed) for all batches.
- Evaluation:
 - Sticking/Picking: Visually inspect the punch faces and the tablets from each batch for any signs of sticking or picking.
 - Tablet Hardness: Measure the hardness of a representative sample of tablets (e.g., n=10) from each batch.
 - Friability: Test the friability of the tablets from each batch.
 - Dissolution: Perform dissolution testing on the tablets to ensure the lubricant concentration does not negatively impact the drug release profile.
- Analysis: Compare the results across the different lubricant concentrations. The optimal concentration will be the lowest level that effectively eliminates sticking and picking without

compromising tablet hardness and dissolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmtech.com [pharmtech.com]
- 2. Tablet design: Proactive ways to prevent picking and sticking [manufacturingchemist.com]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. tablettingscience.com [tablettingscience.com]
- 5. Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allanchem.com [allanchem.com]
- 7. lpmie.net [lpmie.net]
- 8. pharmainform.com [pharmainform.com]
- 9. Effect of moisture sorption on tabletting characteristics of spray dried (15% amorphous) lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lubricant Sensitivity of Direct Compression Grades of Lactose in Continuous and Batch Tableting Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientistlive.com [scientistlive.com]
- 12. tianjiutech.com [tianjiutech.com]
- 13. tabletscapsules.com [tabletscapsules.com]
- 14. icapsulepack.com [icapsulepack.com]
- 15. univarsolutions.com [univarsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. Tablet Press Problems And Solutions-richpacking020.com [richpacking020.com]
- 18. Causes and Remedies of Sticking in Tablet Manufacturing | Pharmaguideline [pharmaguideline.com]

- 19. pharmaexcipients.com [pharmaexcipients.com]
- To cite this document: BenchChem. [Preventing sticking and picking during tableting with lactose monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1180014#preventing-sticking-and-picking-during-tableting-with-lactose-monohydrate\]](https://www.benchchem.com/product/b1180014#preventing-sticking-and-picking-during-tableting-with-lactose-monohydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com